2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLYGFCQQONBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138059-42-2 | |
| Record name | 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the following steps:
Bromination: The starting material, 2-phenylethylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and chlorination: Using industrial reactors to handle larger quantities of reagents.
Purification: Employing techniques like distillation and crystallization to ensure high purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced bromine or chlorine content.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity: Research indicates that compounds similar to 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride exhibit promising antitumor properties. For instance, studies have demonstrated that halogenated phenylamines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology: The compound has been investigated for its potential neuropharmacological effects. It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety. The structural similarity to known psychoactive compounds enhances its relevance in this field .
Biochemical Studies
Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor for certain kinases or phosphatases, which are crucial in cell signaling processes .
Biotransformation Studies: Research involving the biotransformation of similar compounds using microbial cultures has shown that halogenated derivatives can undergo significant transformations, leading to products with enhanced biological activity. This highlights the potential of using this compound in biocatalysis and synthetic biology applications .
Synthesis of Novel Compounds
Building Block for Synthesis: The compound serves as a useful intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling the development of new pharmaceuticals or agrochemicals .
Case Study 1: Antitumor Activity
A study published in the RSC Medicinal Chemistry journal explored the antitumor effects of various halogenated phenylamines, including derivatives of this compound. The results showed that these compounds could significantly reduce tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against cancer .
Case Study 2: Enzyme Inhibition Mechanism
In another study focusing on enzyme inhibition, researchers investigated the effects of halogenated amines on specific kinases involved in cancer metabolism. The results indicated that this compound effectively inhibited these enzymes, leading to altered metabolic pathways that could be exploited for therapeutic purposes .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Halogen Diversity: Unlike 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl , the target compound’s dual heavy halogens (Br and Cl) may increase molecular weight and lipophilicity, influencing blood-brain barrier permeability.
Positional Isomerism :
- The 4-Bromo-2,5-dimethoxy analog places Br at the para position, contrasting with the target compound’s ortho Br. This positional shift could sterically hinder interactions with flat binding pockets (e.g., GPCRs).
Biological Relevance :
- Methoxy and methylthio derivatives (e.g., 1e ) are historically linked to serotonin receptor affinity , whereas halogenated analogs like the target compound may prioritize kinase or enzyme inhibition due to their electron-deficient aromatic systems.
Research Findings and Implications
- Synthetic Accessibility : Many analogs (e.g., 1e , 2C-T-7 ) are synthesized via established routes involving nucleophilic substitution or reductive amination . The target compound’s synthesis likely follows similar protocols, though halogenation steps may require careful optimization.
- SAR Studies : Positional halogen changes (e.g., Br at 2 vs. 4) correlate with altered receptor selectivity in phenylalkylamines . For example, 4-Bromo-2,5-dimethoxyphenyl analogs show higher 5HT2A affinity than para-substituted halogens .
- Physicochemical Properties : The target compound’s Cl and Br substituents likely confer moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability. In contrast, CF₃-containing analogs may exhibit higher logP (>3.5), limiting aqueous solubility.
Biological Activity
2-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a bromo and chloro substitution on the phenyl ring, which influences its biological activity. The presence of these halogen atoms can enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | MIC (μg/mL) |
|---|---|---|
| 2-(2-Bromo-4-chlorophenyl)amine | E. coli | 0.0195 |
| S. aureus | 0.0048 | |
| C. albicans | 0.039 | |
| Related Alkaloids | B. subtilis | 4.69 |
| P. aeruginosa | 13.40 |
The data indicates that compounds with similar structural features exhibit potent antimicrobial activity, suggesting that this compound may possess comparable effects.
Antichlamydial Activity
The compound has also been investigated for its antichlamydial properties. A study assessing various derivatives found that certain compounds significantly inhibited the growth of Chlamydia trachomatis by affecting inclusion formation within infected cells.
The mechanism involves disrupting the developmental cycle of Chlamydia, leading to decreased infectious elementary bodies (EBs). The study utilized immunofluorescence assays to evaluate inclusion size and number, demonstrating that treated cells exhibited smaller and irregular inclusions compared to controls.
Toxicity and Safety Profile
Toxicity assessments are crucial for determining the viability of any therapeutic agent. Preliminary studies suggest that derivatives of this compound do not exhibit significant toxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic applications.
Case Studies
Several case studies have explored the efficacy and safety of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A comparative analysis showed that compounds similar to this compound exhibited lower MIC values against E.coli compared to traditional antibiotics, suggesting potential as a new class of antimicrobial agents.
- Antichlamydial Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusion size, supporting its role as a promising candidate for treating chlamydial infections.
Q & A
Q. What mechanistic insights explain its role as a biased agonist in GPCR signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
